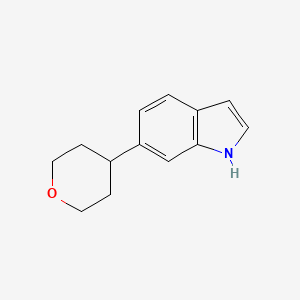

6-(Tetrahydro-pyran-4-YL)-1H-indole

Description

The compound 6-(Tetrahydro-pyran-4-YL)-1H-indole is a heterocyclic molecule featuring a bicyclic indole (B1671886) core linked to a saturated tetrahydropyran (B127337) ring. Its chemical structure represents a fusion of two important pharmacophores, making it a subject of interest in medicinal chemistry for the development of novel therapeutic agents.

| Property | Data |

| IUPAC Name | 6-(Tetrahydro-2H-pyran-4-yl)-1H-indole |

| CAS Number | 885273-37-0 chemicalbook.com |

| Molecular Formula | C₁₃H₁₅NO |

| Synonyms | 6-(4-oxanyl)-1H-indole chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

6-(oxan-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEAWUZXZICXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696237 | |

| Record name | 6-(Oxan-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-37-0 | |

| Record name | 6-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Oxan-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Tetrahydro Pyran 4 Yl 1h Indole and Its Analogs

Established Synthetic Pathways to the Indole-Tetrahydropyran Core

The construction of the fundamental indole-tetrahydropyran framework can be achieved through various synthetic approaches, ranging from classical multi-component reactions to modern green and catalyst-mediated strategies.

Classical Multi-Component Reactions (MCRs) for Indole (B1671886) Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single step. nih.govnih.gov Several named reactions are cornerstones of indole synthesis and can be adapted for the preparation of precursors to 6-(tetrahydro-pyran-4-yl)-1H-indole.

The Fischer indole synthesis is a classic and versatile method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgnih.gov For the synthesis of the target compound, a (4-hydrazinophenyl)tetrahydropyran precursor could be condensed with a suitable carbonyl compound. Variations of this reaction have been developed to improve yields and expand substrate scope. rsc.org

Another powerful MCR is the Ugi reaction , which involves the combination of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid. A recent sustainable approach to indole synthesis utilizes an Ugi MCR followed by an acid-induced cyclization, employing readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method proceeds under mild, metal-free conditions with ethanol (B145695) as a benign solvent. rsc.org

The following table summarizes key aspects of these classical MCRs for indole synthesis:

| Reaction Name | Reactants | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, forms indole ring from aryl hydrazone intermediate. rsc.orgnih.gov |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | High atom economy, leads to α-acylamino amides which can be precursors for cyclization. rsc.org |

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to minimize environmental impact. tandfonline.comtandfonline.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. tandfonline.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for constructing indole rings. tandfonline.comtandfonline.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net For instance, the Fischer indole synthesis has been successfully performed under microwave irradiation, significantly accelerating the reaction. researchgate.net

The use of water as a solvent and the development of solvent-free reaction conditions are other key aspects of green indole synthesis. researchgate.netresearchgate.net These methods reduce the reliance on volatile and often toxic organic solvents.

Catalyst-Mediated Synthesis Strategies

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. mdpi.com Various transition metals, including palladium, rhodium, copper, gold, and silver, have been employed to catalyze the formation of the indole nucleus. mdpi.comacs.orgresearcher.lifenih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for constructing the indole ring system. acs.org For example, a palladium-catalyzed intramolecular Larock indole cyclization has been used to prepare tricyclic indole systems. acs.org Similarly, rhodium-catalyzed C-H functionalization has been developed for the direct introduction of substituents at the C4 position of the indole ring. acs.org

Silver-catalyzed reactions have also gained prominence in indole synthesis since 2004, offering alternative pathways for cyclization and functionalization. nih.gov Furthermore, chiral N-heterocyclic carbenes have been shown to be effective organocatalysts in the enantioselective synthesis of indole-fused dihydropyranones through a formal [4+2] cycloaddition. nih.gov

Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, further modifications can be introduced to modulate its properties. These modifications can be directed at either the indole moiety or the tetrahydropyran (B127337) ring.

Regioselective Modifications of the Indole Moiety

The regioselective functionalization of the indole ring is a significant challenge due to the differential reactivity of its various positions. nih.gov The C3 position is typically the most nucleophilic and prone to electrophilic substitution. However, methods for the selective functionalization of other positions, such as C2, C4, C5, C6, and C7, have been developed. nih.govrsc.orgthieme-connect.com

Directing groups are often employed to achieve regioselectivity in C-H functionalization reactions. For instance, palladium-catalyzed olefination at the C4 position of tryptophan derivatives has been achieved using a triflyl-amino (TfNH-) directing group. nih.gov Similarly, glycine (B1666218) can act as a transient directing group for the C4-arylation of indoles. nih.gov Direct iodination at the C5 position of indoles has also been reported, providing a handle for further transformations. rsc.org

The following table highlights some regioselective functionalization methods for the indole ring:

| Position | Reaction Type | Catalyst/Reagent | Directing Group (if any) |

| C4 | Olefination | Palladium | TfNH- nih.gov |

| C4 | Arylation | Palladium | Glycine nih.gov |

| C5 | Iodination | N/A | None rsc.org |

| C7 | Arylation | N/A | Requires C2-substitution or indoline (B122111) intermediate nih.gov |

Substituent Variations on the Tetrahydropyran Ring

Modifications to the tetrahydropyran ring can also be strategically important. The synthesis of tetrahydropyran-fused indoles has been achieved through intramolecular difunctionalization, offering a route to introduce diversity at this part of the molecule. researchgate.net

Furthermore, the synthesis of various substituted O-vinylhydroxylamines, which can be precursors to the tetrahydropyran ring, has been reported. acs.orgacs.org These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, fluoroalkyl, and ester groups, onto the ring system before its fusion to the indole core. acs.orgacs.org This pre-functionalization strategy provides a powerful tool for creating a library of analogs with diverse properties.

Synthesis of Spiro-Indole-Pyran Derivatives

The construction of spiro-indole-pyran derivatives often involves multicomponent reactions, providing an efficient pathway to complex molecular architectures. These reactions can be catalyzed by various agents, including L-proline and alum, to achieve high yields and, in some cases, high diastereoselectivity. nih.govresearchgate.net

One established method involves a one-pot, three-component synthesis using 3-cyanoacetyl indoles, malononitrile (B47326) or cyanoacetate, and various aldehydes, isatins, or acenaphthenequinone. researchgate.net This reaction, often carried out in ethanol, benefits from the use of L-proline as a catalyst, highlighting a green chemistry approach. researchgate.net

Another strategy employs the Michael reaction of 3-dicyanomethylene-2H-indol-2-ones with reagents like 1-phenyl-2-thio-hydantoin or 2-pyrrolidone. niscpr.res.in This approach leads to the formation of novel spiro ring systems, such as spiro[3H-indole-3,4'(l'H)-pyrano[2,3-d-imidazol]-2-oxo-2'-thiones-S' carbonitrile and spiro[3H-indole-3,4'(l'H)pyrano[2,3-c] pyrrole]-5' carbonitrioles, with yields ranging from 44-59%. niscpr.res.in The reaction is typically refluxed in absolute ethanol with a piperidine (B6355638) catalyst. niscpr.res.in

Furthermore, the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of isatins with β-amino amides. nih.gov This reaction has been optimized using catalysts like alum and iodine, with alum in ethanol proving to be the most effective, leading to shorter reaction times and higher yields. nih.gov Modern techniques such as high-speed ball milling, microwave irradiation, and continuous flow have also been explored to develop more cost-effective and environmentally friendly synthetic protocols. nih.gov

The enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives has been accomplished via an organocatalytic three-component cascade reaction of isatins, malononitrile (or cyanoacetate), and phthalhydrazide, using a quinidine-derived squaramide as the catalyst. nih.gov This method yields the desired products in good yields (73–90%) and with excellent enantioselectivity (up to >99% ee). nih.gov

| Reactants | Catalyst/Conditions | Product | Yield |

| 3-Cyanoacetyl indoles, malononitrile/cyanoacetate, aldehydes/isatins | L-proline, EtOH | Functionalized indol-3-yl pyran derivatives | N/A |

| 3-Dicyanomethylene-2H-indol-2-ones, 1-phenyl-2-thio-hydantoin | Piperidine, EtOH, reflux | Spiro[3H-indole-3,4'(l'H)-pyrano[2,3-d-imidazol]-2-oxo-2'-thiones-S' carbonitrile | 44-59% |

| 3-Dicyanomethylene-2H-indol-2-ones, 2-pyrrolidone | Piperidine, EtOH, reflux | Spiro[3H-indole-3,4'(l'H)pyrano[2,3-c] pyrrole]-5' carbonitrioles | 44-59% |

| Isatins, β-amino amides | Alum, EtOH, reflux | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives | N/A |

| Isatins, malononitrile/cyanoacetate, phthalhydrazide | Quinidine-derived squaramide | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives | 73-90% |

| Isatins, α-amino acid, phenylpropiolic acid esters | Isopropanol, reflux | Spiro[indoline-3,2′-pyrroles] | High |

| This table summarizes various synthetic methodologies for spiro-indole-pyran derivatives, including reactants, catalysts, and reported yields. |

Generation of Fused Polyheterocyclic Structures

The synthesis of fused polyheterocyclic structures incorporating indole and pyran rings is of significant interest due to the diverse biological activities associated with these scaffolds. rsc.orgresearchgate.net Methodologies for creating these fused systems often involve cyclization and cycloaddition reactions.

A notable approach is the synthesis of tetracyclic pyrano[3,4-b]indoles from 2-indolylmethanols and trione (B1666649) alkenes. researchgate.net This reaction proceeds through an oxa-Michael addition-Friedel–Crafts reaction-cyclization cascade, promoted by a graphene oxide catalyst under mild conditions. researchgate.net

The fusion of a thiopyran ring with an indole nucleus has also been extensively studied. rsc.orgresearchgate.net Thiopyrano[2,3-b]indoles are commonly synthesized from indoline-2-thione (B1305242) precursors through various reactions. rsc.orgresearchgate.net Asymmetric synthesis of these compounds has been achieved using chiral catalysts based on thiourea, proline, and metal complexes. rsc.org

Furthermore, 4,5,6,7-tetrahydroindol-4-ones serve as versatile starting materials for the synthesis of polyheterocyclic structures. nih.gov The ketone functionality and the pyrrole (B145914) ring allow for the construction of fused five, six, and seven-membered rings. nih.gov For instance, reaction with ethyl formate (B1220265) followed by treatment with secondary amines yields enaminoketones, which are precursors to various tricyclic heterocycles. nih.gov

[3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provide another route to fused polyheterocyclic compounds. mdpi.com This method has been used to synthesize functionalized polyheterocycles by reacting N-phenacylbenzothiazolium bromides with maleimides, 3-trifluoroethylidene oxindoles, or benzylidenemalononitriles. mdpi.com

Synthetic Challenges and Advancements in Compound Generation

The synthesis of this compound and its analogs presents several challenges, including the control of regioselectivity and stereoselectivity, the need for multi-step sequences, and the often harsh reaction conditions required. mdpi.com

A significant challenge lies in the construction of C3/C4-annelated (or [cd]-fused) indoles, which are less accessible compared to [a]- or [b]-annelated indoles. mdpi.com The synthesis of these condensed indole-containing heterocycles often requires complex, multi-step procedures. mdpi.com However, recent advancements have led to novel one-step synthetic routes, such as an acid-catalyzed ring contraction that forms a tetracyclic indole, providing a platform for creating screening libraries with unique chemical diversity. mdpi.com

Another area of advancement is the development of greener and more efficient synthetic methods. The use of microwave irradiation, ultrasound, and environmentally benign catalysts like L-proline and graphene oxide represents a move towards more sustainable chemical synthesis. researchgate.netnih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and simpler purification procedures. nih.govresearchgate.net

The development of organocatalytic asymmetric synthesis has been a major breakthrough, allowing for the production of optically active spiro-heterocycles with high enantioselectivity. nih.gov This is crucial for drug discovery, as different enantiomers of a chiral molecule can have vastly different biological activities.

Future research will likely focus on the discovery of new catalysts and the development of novel reaction pathways to further streamline the synthesis of these complex molecules, making them more accessible for biological screening and potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-(Tetrahydro-pyran-4-YL)-1H-indole, both 1D (¹H and ¹³C) and 2D NMR experiments are employed to unambiguously assign the chemical shifts of all protons and carbons.

In a typical ¹H NMR spectrum, the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the tetrahydropyran (B127337) ring would exhibit distinct chemical shifts and coupling patterns. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. mdpi.com The protons on the indole ring would show characteristic splitting patterns based on their substitution. For the tetrahydropyran ring, the protons would appear in the upfield region, with their chemical shifts and multiplicities determined by their axial or equatorial positions and their proximity to the oxygen atom.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum would show distinct signals for the carbons of the indole and tetrahydropyran rings. The chemical shifts of the indole carbons are characteristic of this heterocyclic system, while the tetrahydropyran carbons would appear in the aliphatic region of the spectrum. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the indole and tetrahydropyran rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

Table 1: Representative ¹H and ¹³C NMR Data for Indole and Tetrahydropyran Moieties

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole | NH | Broad singlet, downfield | - |

| Indole | Aromatic CH | Characteristic multiplets | Characteristic aromatic signals |

| Tetrahydropyran | Aliphatic CH₂ | Upfield multiplets | Aliphatic signals |

Note: Specific chemical shifts for this compound are dependent on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₅NO, the expected molecular weight is approximately 201.26 g/mol . chemicalbook.com

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, confirming the elemental composition. beilstein-journals.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for indole derivatives may involve cleavage of the substituent group or fragmentation of the indole ring itself. The tetrahydropyran ring may undergo fragmentation through loss of small neutral molecules.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 |

| Expected [M+H]⁺ (ESI-MS) | ~202.12 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond of the indole, the C-H bonds of the aromatic and aliphatic regions, and the C-O-C ether linkage of the tetrahydropyran ring. rsc.orgsamipubco.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2950-2850 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O-C (Ether) | Stretching | ~1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an indole derivative typically shows characteristic absorption bands in the ultraviolet region. mdpi.commu-varna.bg These absorptions are due to π-π* transitions within the aromatic indole ring system. The position and intensity of these bands can be influenced by the substituent on the indole ring.

For this compound, the spectrum would likely show strong absorptions characteristic of the indole chromophore. researchdata.edu.au The presence of the tetrahydropyran group is not expected to significantly alter the main absorption bands of the indole moiety.

Table 4: Typical UV-Vis Absorption Maxima for Indole Derivatives

| Transition | Approximate λmax (nm) |

| π-π* | ~220, ~270-290 |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.com Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular geometry.

The crystal structure would confirm the planarity of the indole ring and the chair conformation of the tetrahydropyran ring. It would also reveal the relative orientation of the two ring systems. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group, would also be elucidated.

Table 5: Hypothetical Crystal Data Parameters

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (molecules per unit cell) | (e.g., 4) |

Note: Actual crystal data can only be obtained through experimental X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Isolation (e.g., LC-QTOF-MS, GC-MS)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. Coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) allows for the identification of the main compound and any impurities. beilstein-journals.org

For this compound, a reversed-phase HPLC method could be developed to assess its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions. LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) would provide both the retention time and high-resolution mass spectral data, confirming the identity and purity of the compound in a single analysis.

Computational and Theoretical Investigations of 6 Tetrahydro Pyran 4 Yl 1h Indole

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the determination of molecular properties. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 6-(Tetrahydro-pyran-4-YL)-1H-indole molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p). The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the tetrahydropyran (B127337) ring is expected to adopt a stable chair conformation. The electronic structure, including the distribution of electron density and atomic charges, can also be determined from these calculations.

Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(2)-C(3) | 1.39 | C(2)-N(1)-C(7a) | 108.5 |

| C(6)-C(4') | 1.52 | C(5)-C(6)-C(7) | 120.1 |

| N(1)-H | 1.01 | C(3a)-C(4)-C(5) | 119.5 |

| C(4')-O(1') | 1.43 | C(3')-C(4')-C(5') | 109.7 |

Disclaimer: The data in this table is hypothetical and representative of typical values for similar organic molecules, presented for illustrative purposes due to the lack of published computational data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.govmalariaworld.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). nih.govmalariaworld.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may be distributed over the indole system as well. The analysis of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -0.25 |

| Energy Gap (ΔE) | 5.60 |

Disclaimer: The data in this table is hypothetical and representative of typical values for similar organic molecules, presented for illustrative purposes due to the lack of published computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow indicate regions of neutral or intermediate potential.

In the case of this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and the oxygen atom of the tetrahydropyran ring, indicating their nucleophilic character. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential (blue), highlighting its electrophilic nature.

Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are related to the molecule's response to an external electric field. Molecules with large dipole moments, significant charge transfer characteristics, and extended π-conjugated systems often exhibit high NLO activity. nih.gov

The indole nucleus provides a π-conjugated system in this compound, which is a prerequisite for potential NLO properties. DFT calculations can provide quantitative values for the NLO parameters, helping to assess its potential for use in NLO devices.

Table 3: Representative Non-Linear Optical Properties of this compound

| Parameter | Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 20 x 10-24 esu |

| First-Order Hyperpolarizability (β) | 15 x 10-30 esu |

Disclaimer: The data in this table is hypothetical and representative of typical values for similar organic molecules, presented for illustrative purposes due to the lack of published computational data for this compound.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time and to analyze the dynamic interactions between the ligand and the protein.

Given that many indole derivatives exhibit biological activity, this compound could be investigated as a potential inhibitor for various protein targets. For instance, indole-based compounds have been studied as inhibitors of kinases, which are crucial enzymes in cell signaling pathways. A hypothetical docking study of this compound into the ATP-binding site of a kinase would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. MD simulations would further elucidate the stability of these interactions and the conformational changes in both the ligand and the protein upon binding.

Pharmacological and Biological Activity Profiling of 6 Tetrahydro Pyran 4 Yl 1h Indole Analogs

Receptor Binding and Agonist/Antagonist Activity

The versatility of the tetrahydropyran-indole scaffold is evident in its ability to interact with multiple G protein-coupled receptors (GPCRs), including cannabinoid, serotonin (B10506), and dopamine (B1211576) receptors. The nature and position of substituents on both the indole (B1671886) and tetrahydropyran (B127337) rings play a critical role in defining the affinity and functional activity at these targets.

Cannabinoid Receptor (CB1 and CB2) Modulation

Analogs of tetrahydropyran-indole have been identified as potent modulators of the cannabinoid receptors, CB1 and CB2. A prominent example is the synthetic cannabinoid A-834,735, which incorporates a (tetrahydro-2H-pyran-4-yl)methyl group at the N1 position of the indole ring. researchgate.net This compound acts as a potent full agonist at both CB1 and CB2 receptors. wikipedia.orgcaymanchem.com

Extensive research has shown that substituting the typical aromatic 3-benzoyl or 3-naphthoyl groups of many indole-derived cannabinoids with a 3-tetramethylcyclopropylmethanone group, as seen in A-834,735, generally confers significant selectivity for the CB2 receptor. wikipedia.org However, the presence of the (tetrahydropyran-4-yl)methyl substituent at the 1-position helps retain low nanomolar binding affinity at the CB1 receptor, making A-834,735 a potent, albeit CB2-selective, dual agonist. wikipedia.org It exhibits an affinity for the CB1 receptor that is comparable to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.gov The compound readily crosses the blood-brain barrier. caymanchem.com

Binding Affinity and Functional Activity of A-834,735 at Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy |

|---|---|---|---|---|

| A-834,735 | CB1 | 4.6 - 12 wikipedia.orgcaymanchem.com | 12 caymanchem.com | Full Agonist wikipedia.org |

| CB2 | 0.21 - 0.31 wikipedia.orgcaymanchem.com | 0.21 caymanchem.com | Full Agonist wikipedia.org |

Serotonin Receptor (5-HT6, 5-HT1A, 5-HT2A) Interactions

Structurally related analogs, where the tetrahydropyran is replaced by a tetrahydropyridine (B1245486) ring, have been extensively studied for their interaction with serotonin receptors, particularly the 5-HT6 receptor, a key target for cognitive disorders. researchgate.netnih.gov A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed to be highly potent 5-HT6 receptor ligands. nih.gov

Within this series, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) emerged as a potent and selective 5-HT6 receptor antagonist. nih.gov Further evaluation of selected ligands from this class against a panel of other serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and dopamine D2 receptors demonstrated high selectivity for the 5-HT6 receptor, with selectivity ratios of at least 70-fold. researchgate.net The introduction of substituents on the indole core, such as a 5-methoxy group, was found to influence affinity. For instance, in a different but related series of N-arylsulfonylindoles, 5-methoxy substitution was generally detrimental to 5-HT6 receptor affinity compared to unsubstituted analogs. mdpi.com

Receptor Binding Profile of a Representative 5-HT6 Receptor Antagonist (Compound 25)

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Selectivity over other Receptors |

|---|---|---|---|---|

| Compound 25 | 5-HT6 | 2 nih.gov | Antagonist nih.gov | - |

| 5-HT1A | Demonstrated >70-fold selectivity for 5-HT6 researchgate.net | |||

| 5-HT2A | Demonstrated >70-fold selectivity for 5-HT6 researchgate.net | |||

| D2 | Demonstrated >70-fold selectivity for 5-HT6 researchgate.net |

Dopamine Receptor (D2) Affinity

The investigation of tetrahydropyran-indole analogs and their structurally similar counterparts at dopamine receptors has primarily focused on assessing their selectivity against other primary targets. As noted in the previous section, the potent 5-HT6 receptor antagonist 25 , a tetrahydropyridinyl-indole derivative, showed significantly lower affinity for the dopamine D2 receptor, highlighting the high selectivity of this chemical class for the serotonin receptor. researchgate.net In other studies on indole analogs, replacement of certain structural motifs has led to compounds with high affinity for D2 receptors over 5-HT2A receptors, indicating that the specific substitution pattern on the indole scaffold is a key determinant of receptor selectivity. nih.gov For instance, a series of indole compounds evaluated for D2-like dopamine receptor affinity found that substitutions at the 4- or 5-position of the indole ring affect both binding affinity and selectivity. nih.gov

Other G Protein-Coupled Receptor (GPCR) Ligand Studies

The N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole series of compounds were also profiled against the 5-HT7 receptor, demonstrating their multi-target investigation within the aminergic GPCR family. researchgate.net The selectivity of these compounds for the 5-HT6 receptor over the 5-HT7 receptor was confirmed to be over 70-fold, reinforcing the specific nature of their interaction with the 5-HT6 target. researchgate.net This focused interaction is crucial for developing therapeutic agents with minimal off-target effects.

Enzymatic Inhibition Studies

Beyond receptor modulation, indole-based compounds have been explored as inhibitors of key enzymes involved in inflammatory pathways.

5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. A study investigating novel indole derivatives as 5-LOX inhibitors identified several potent compounds. nih.gov While the specific structures containing the tetrahydropyran-indole core were not detailed in the abstract, the research included pyrans in the broader class of compounds studied. The investigation led to the discovery of four compounds (1m, 1s, 4a, and 6a) with IC50 values less than 1 µM, demonstrating more potent inhibitory activity than the reference drug Zileuton. nih.gov Another related class of compounds, thiopyrano[2,3,4-c,d]indoles, has also been identified as potent and selective 5-LOX inhibitors. nih.gov

5-Lipoxygenase Inhibitory Activity of Selected Indole Derivatives

| Compound | 5-LOX Inhibition (IC50, µM) |

|---|---|

| Screening Hit 1a | 74 nih.gov |

| Compound 1m | <1 nih.gov |

| Compound 1s | <1 nih.gov |

| Compound 4a | <1 nih.gov |

| Compound 6a | <1 nih.gov |

SIRT2 Enzyme Inhibition

Sirtuin 2 (SIRT2), a member of the class III histone deacetylase (HDAC) family, has emerged as a significant therapeutic target for a range of human diseases, including cancer and neurodegenerative disorders. nih.govxhu.edu.cn The enzymatic activity of sirtuins is dependent on NAD⁺, and they play a crucial role in various cellular processes by catalyzing the removal of acetyl groups from lysine (B10760008) residues in both histone and non-histone proteins. nih.govgoogle.com Specifically, SIRT2 is primarily located in the cytoplasm and is involved in the regulation of the cell cycle, oxidative stress, and microtubule dynamics. google.com

The indole nucleus is recognized as a potential pharmacophore for inhibiting the activity of SIRT1 and SIRT2. nih.gov Research into the development of sirtuin inhibitors has explored various indole derivatives. In one such study, a series of 22 indole derivatives featuring an additional triazole moiety were synthesized and evaluated for their inhibitory effects. nih.gov The inclusion of the triazole was intended to provide better anchoring of the ligands within the binding cavities of SIRT1 and SIRT2. nih.gov Through in-vitro binding and deacetylation assays, specific compounds were identified that showed selective inhibition. Notably, three derivatives, designated as 6a, 6d, and 6k, were found to be specific for SIRT2 inhibition. nih.gov This highlights the potential of the indole scaffold as a foundation for developing selective SIRT2 inhibitors.

Further research has focused on designing novel indole-based compounds to create new frameworks for SIRT2 inhibitors. xhu.edu.cn For instance, starting from a known SIRT2 inhibitor, N-(1-benzyl-1H-indazol-4-yl)-2-(naphthalen-1-yloxy)acetamide, new derivatives were designed by replacing a nitrogen atom with a carbon atom to form an indole ring. xhu.edu.cn This led to the synthesis of ten new N-(1H-indole-4-yl)-2-(naphthalene-1-oxyl) acetamide (B32628) derivatives, demonstrating the ongoing effort to modify and optimize indole-based structures for potent and selective SIRT2 inhibition. xhu.edu.cn While direct studies on 6-(Tetrahydro-pyran-4-YL)-1H-indole are not prominent, the established activity of the broader indole class suggests this compound and its analogs are of interest for further investigation in this area.

Transforming Growth Factor-β Type I Receptor Kinase (ALK5) Inhibition

The transforming growth factor-β (TGF-β) signaling pathway is integral to numerous cellular functions, and its dysregulation is implicated in diseases like cancer and fibrosis. rndsystems.comcaymanchem.com A key component of this pathway is the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). rndsystems.comcaymanchem.comselleckchem.com Inhibition of ALK5 is a major therapeutic strategy, and numerous small-molecule inhibitors have been developed. rndsystems.comcaymanchem.comnih.gov

A notable analog that incorporates the tetrahydropyran moiety is GW788388, a potent and selective inhibitor of ALK5. rndsystems.comcaymanchem.comselleckchem.commedchemexpress.comacs.org Its chemical name is 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide. acs.orgnih.govacs.org This compound demonstrates significant inhibitory activity in both enzymatic and cellular assays. In a cell-free enzymatic assay, GW788388 inhibits ALK5 with a half-maximal inhibitory concentration (IC₅₀) of 18 nM. selleckchem.commedchemexpress.com In cellular assays measuring TGF-β activity, the IC₅₀ is 93 nM. rndsystems.com Furthermore, GW788388 shows selectivity, inhibiting ALK5, ALK4, and ALK7, while not affecting the bone morphogenic protein (BMP) type II receptor. selleckchem.combpsbioscience.com The N-(tetrahydro-2H-pyran-4-yl)benzamide portion of the molecule is crucial for its activity, binding within a specific region of the ALK5 kinase domain. acs.org

The efficacy of GW788388 has been demonstrated in various models. For instance, it blocks TGF-β-induced Smad2 phosphorylation and subsequent fibrogenic gene expression. caymanchem.comselleckchem.com Oral administration of GW788388 has been shown to reduce renal fibrosis in animal models. rndsystems.comnih.gov Another ALK5 inhibitor, LY3200882, also incorporates a tetrahydropyran structure within its complex scaffold, specifically as a 1-Cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl moiety, further underscoring the utility of this chemical group in the design of ALK5 inhibitors. chemicalbook.com

| Compound | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) |

| GW788388 | ALK5 | 18 nM selleckchem.commedchemexpress.com | 93 nM rndsystems.comcaymanchem.com |

| TP0427736 | ALK5 | 2.72 nM nih.gov | - |

| TGF-β RI Kinase Inhibitor IV (A-83-01) | ALK5 | 12 nM merckmillipore.comsigmaaldrich.com | - |

CFTR Potentiation

The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. nih.gov Mutations in the CFTR gene cause cystic fibrosis (CF), a disease characterized by defective ion transport. nih.gov Small molecules known as potentiators can enhance the function of CFTR channels that are present at the cell surface, representing a key therapeutic strategy. frontiersin.orgcff.org

While direct studies on this compound as a CFTR potentiator are not available, research on its constituent parts provides a rationale for investigation. The chemical solvent tetrahydrofuran (B95107) (THF), which forms the core of the tetrahydropyran ring, has been shown to directly potentiate CFTR Cl⁻ currents. frontiersin.orgnih.gov In studies using Fischer rat thyroid (FRT) epithelia expressing wild-type CFTR, THF increased the short-circuit current with a half-maximal effective concentration (K(D)) of 134 mM. nih.gov Patch-clamp experiments revealed that THF potentiates CFTR Cl⁻ channels by increasing the frequency of channel openings without altering their duration. frontiersin.orgnih.gov However, this effect is described as weak and dependent on the phosphorylation state of the CFTR protein. frontiersin.orgnih.gov

On the other hand, various indole derivatives have been explored in the context of CF. For example, indole-3-aldehyde (3-IAld) has been investigated for its anti-inflammatory effects in CF models, which is a related but distinct therapeutic approach from direct CFTR potentiation. rndsystems.com Other research has focused on identifying novel CFTR potentiators from different chemical classes, such as hydroxypyrazolines and triazole derivatives, with some candidates showing significant rescue of CFTR function. caymanchem.comacs.orgnih.gov The combination of a known potentiator moiety (tetrahydropyran) and a privileged heterocyclic scaffold (indole) makes compounds like this compound and its analogs interesting candidates for future screening and development as CFTR modulators. frontiersin.orgbiorxiv.org

Efflux Pump Inhibition in Gram-Negative Bacteria

Multidrug resistance in Gram-negative bacteria is a major public health crisis, largely driven by the overexpression of efflux pumps. mdpi.comacs.org These pumps, particularly those of the Resistance-Nodulation-Division (RND) family like AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, can extrude a wide variety of antibiotics, rendering them ineffective. mdpi.commdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. google.commdpi.com

The indole scaffold has been identified as a promising starting point for the design of EPIs. mdpi.comnih.gov Research has shown that certain indole derivatives can inhibit efflux in clinically relevant Gram-negative pathogens. mdpi.comnih.gov For example, some indole compounds have been specifically investigated for their ability to inhibit the TolC protein, which is the outer membrane channel component of many tripartite efflux systems in E. coli. acs.orgnih.gov The rationale is that blocking this common component could disable multiple efflux pumps simultaneously. mdpi.com

In Pseudomonas aeruginosa, a significant opportunistic pathogen, efflux is a primary mechanism of its intrinsic resistance. nih.gov Studies have identified indole-class compounds that are substrates for the MexAB-OprM efflux pump, indicating they interact with the pump machinery. nih.gov While this particular study identified a compound that was extruded by the pump, it laid the groundwork for designing analogs that could act as competitive inhibitors. nih.gov Further research has led to the development of conformationally constrained indole carboxamides that demonstrate strong potentiation of various antibiotics against multidrug-resistant P. aeruginosa. mdpi.com These EPIs, such as TXA09155, have been shown to work by inhibiting efflux, as confirmed by ethidium (B1194527) bromide accumulation assays, and not by disrupting the bacterial membrane. mdpi.com Although specific data for this compound is not available, the proven activity of other indole derivatives makes this chemical family a key area of interest for discovering new EPIs against Gram-negative bacteria. mdpi.comiiarjournals.orgresearchgate.net

Antiproliferative and Cytotoxic Activity

Efficacy Against Various Cancer Cell Lines (e.g., MCF-7, HepG-2, A549)

The indole nucleus is a well-established pharmacophore in the development of anticancer agents, and its derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. nih.govjksus.orgrsc.org Analogs incorporating both indole and pyran rings have been a particular focus of such investigations.

In one study, a series of 1,3,4,9-tetrahydropyrano[3,4-b]indoles, which feature a fused indole and pyran system, were synthesized and evaluated for their potential to treat triple-negative breast cancer. mdpi.com Compound 23 from this series was identified as the most potent against the MDA-MB-231 human breast cancer cell line, exhibiting an IC₅₀ value of 2.29 μM. mdpi.com

Other studies have evaluated different heterocyclic compounds against the human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines, providing a benchmark for the potential activity of novel agents. For instance, a phosphomolybdate-based hybrid solid demonstrated considerable inhibitory effects with IC₅₀ values of 32.11 μM against MCF-7, 33.79 μmol L⁻¹ against HepG2, and 25.17 μmol L⁻¹ against A549 cells. rsc.org In another study, novel chalcone-thienopyrimidine derivatives were tested, with some compounds showing potent activity against both HepG2 and MCF-7 cell lines, in some cases exceeding that of the standard drug 5-fluorouracil. nih.gov A synthesized benzimidazole (B57391) derivative also showed significant dose-dependent cytotoxicity against A549 and HepG2 cells, with IC₅₀ values of 15.80 μg/mL and 15.58 μg/mL, respectively. jksus.org

These findings highlight the broad cytotoxic potential of various heterocyclic structures against common cancer cell lines. The data from these related compounds suggest that indole-pyran analogs like this compound warrant investigation for their antiproliferative effects.

| Compound/Analog Class | Cell Line | IC₅₀ Value | Reference |

| 1,3,4,9-Tetrahydropyrano[3,4-b]indole (B1258099) (Cmpd 23) | MDA-MB-231 (Breast) | 2.29 μM | mdpi.com |

| Phosphomolybdate Hybrid Solid (1) | MCF-7 (Breast) | 32.11 μmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid Solid (1) | HepG2 (Liver) | 33.79 μmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid Solid (1) | A549 (Lung) | 25.17 μmol L⁻¹ | rsc.org |

| Benzimidazole Derivative (se-182) | MCF-7 (Breast) | >200 μg/mL | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 μg/mL | jksus.org |

| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 μg/mL | jksus.org |

Investigations into Mechanisms of Antiproliferative Action (e.g., cell cycle delay, DNA synthesis inhibition)

The antiproliferative effects of indole derivatives are often mediated by their ability to interfere with fundamental cellular processes such as cell cycle progression and apoptosis. mdpi.comnih.gov Studies on analogs of this compound provide insight into these potential mechanisms of action.

A key mechanism identified for several indole-based compounds is the induction of cell cycle arrest. For example, mechanistic studies of a potent 1,3,4,9-tetrahydropyrano[3,4-b]indole analog revealed that it inhibited cancer cell proliferation by arresting the cell cycle at the G0/G1 phase. mdpi.com Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents cells from proceeding through division, ultimately inhibiting tumor growth. For instance, a phosphomolybdate-based hybrid solid was shown to arrest A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase. rsc.org

In addition to cell cycle arrest, many of these compounds trigger programmed cell death, or apoptosis. The 1,3,4,9-tetrahydropyrano[3,4-b]indole analog induced apoptosis by disrupting the mitochondrial membrane potential, leading to an accumulation of reactive oxygen species (ROS) and the activation of the caspase cascade. mdpi.com Some indole derivatives may also exert their effects by directly interacting with DNA, which can inhibit DNA synthesis and lead to cell death. nih.gov The study on 2-(thiophen-2-yl)-1H-indole derivatives suggested that their anticancer activity could be attributed to a direct interaction with the tumor cell's DNA, similar to the action of S-phase-dependent chemotherapy drugs. nih.gov These findings collectively suggest that indole-pyran compounds likely exert their cytotoxic effects through a multi-faceted mechanism involving cell cycle delay, apoptosis induction, and potential interference with DNA synthesis.

Antimicrobial Efficacy

Antibacterial Activity (Gram-positive, Gram-negative)

No specific data is available in the scientific literature regarding the antibacterial activity of this compound or its analogs against Gram-positive or Gram-negative bacteria.

Antifungal Activity (e.g., Candida albicans)

There is no published research on the antifungal activity of this compound or its analogs.

Antiviral Activity (e.g., Anti-influenza virus)

Information regarding the antiviral properties of this compound or its analogs is not available in the current scientific literature.

Anti-inflammatory and Analgesic Properties

No studies have been found that investigate the anti-inflammatory or analgesic effects of this compound or its derivatives.

Antioxidant Activity

There is no available data on the antioxidant potential of this compound or its analogs.

Insecticidal Activity and Efficacy Studies

The insecticidal properties of this compound and its analogs have not been reported in the scientific literature.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

The identification of specific molecular targets is a critical first step in understanding the therapeutic potential of a compound. For derivatives of 6-(Tetrahydro-pyran-4-YL)-1H-indole, research has pointed towards several key proteins and enzymes involved in various disease pathologies.

One notable area of investigation involves the role of this scaffold in the development of inhibitors for enzymes like phosphodiesterase 9A (PDE9A). A complex derivative, 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which incorporates the tetrahydropyran-4-yl group, has been identified as a potent and selective PDE9A inhibitor. nih.gov The selectivity for PDE9A over other phosphodiesterase family members was achieved by targeting key residue differences in the catalytic site. nih.gov

Furthermore, the broader 4,5,6,7-Tetrahydro-1H-indole scaffold has been identified as a novel inhibitor of the hepatitis C virus (HCV). nih.gov While not the exact compound, this highlights the potential of the core structure to interact with viral proteins. In a different context, derivatives of 1H-pyrazolo[3,4-b]pyridine containing a similar heterocyclic core have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), particularly the crizotinib-resistant L1196M mutant. nih.gov

Genetic validation approaches have also been employed to confirm the essentiality of targets for related compounds, such as the use of conditional knockdown experiments for enzymes in Plasmodium falciparum, the parasite responsible for malaria. dundee.ac.uk

Table 1: Examples of Molecular Targets for Molecules Containing the Tetrahydro-pyran-4-yl or Tetrahydro-indole Scaffold

| Compound Class | Molecular Target | Therapeutic Area |

| Pyrazolopyrimidinone derivative | Phosphodiesterase 9A (PDE9A) | Cognitive Disorders |

| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole | Hepatitis C Virus (HCV) Proteins | Infectious Disease |

| 1H-pyrazolo[3,4-b]pyridine derivative | Anaplastic Lymphoma Kinase (ALK) | Cancer |

This table is based on data for derivatives and related scaffolds, as direct target identification for this compound is not extensively documented.

Cellular Pathway Modulation Studies

Following target identification, understanding how a compound modulates cellular pathways provides deeper insight into its biological effects. Derivatives incorporating the this compound scaffold have been shown to influence key signaling pathways.

The PDE9A inhibitor mentioned previously, which contains the tetrahydropyran-4-yl moiety, has been reported to elevate central cyclic GMP (cGMP) levels in the brain and cerebrospinal fluid of rodents. nih.gov This modulation of the cGMP signaling pathway is crucial for its pro-cognitive effects. nih.gov

In the context of cancer, a derivative of a tetrahydroisoquinoline, 22-(4-Pyridinecarbonyl) Jorunnamycin A, was found to induce apoptosis in non-small-cell lung cancer cells. mdpi.com Network pharmacology strategies revealed that this compound potentially targets multiple nodes within cellular pathways, with gene ontology and KEGG pathway enrichment analyses pointing towards specific signaling cascades involved in cell death and survival. mdpi.com

Receptor-Ligand Interaction Modeling and Validation

Computational modeling and structural biology techniques are invaluable for elucidating the precise interactions between a ligand and its receptor. For derivatives of the this compound scaffold, structure-based drug design (SBDD) has been instrumental.

In the development of the PDE9A inhibitor, SBDD was used to optimize the compound's fit within the catalytic site of the enzyme, thereby enhancing its selectivity and potency. nih.gov Similarly, molecular docking studies of a 1H-pyrazolo[3,4-b]pyridine derivative revealed favorable interactions with the kinase domain of the ALK-L1196M mutant, including hydrogen bonding with key residues like K1150 and E1210, which explains its potent inhibitory activity. nih.gov

For neuropeptide Y (NPY) receptor ligands, which can feature complex heterocyclic systems, techniques like site-directed mutagenesis and photoaffinity labeling have been used to characterize the ligand-receptor interactions in detail. nih.gov These methods help to map the binding pocket and identify the specific amino acid residues that are critical for ligand recognition and receptor activation. nih.gov

In Vitro and In Vivo Pharmacodynamic Assessments for Efficacy

Pharmacodynamic studies are essential to evaluate the physiological and biochemical effects of a compound and to establish a dose-response relationship.

For the PDE9A inhibitor incorporating the tetrahydropyran-4-yl group, in vivo studies demonstrated its ability to elevate cGMP levels in the brain and cerebrospinal fluid of rodents. nih.gov Furthermore, it exhibited pro-cognitive activity in several rodent models and showed synaptic stabilization in a transgenic mouse model of Alzheimer's disease. nih.gov

In the realm of anti-HCV research, a derivative of 2-phenyl-4,5,6,7-Tetrahydro-1H-indole displayed promising anti-HCV activity in replicon reporter cells of both genotype 1b and 2a, with low cytotoxicity. nih.gov The 50% effective concentration (EC50) to inhibit virus-induced cytopathic effect was determined through dose-response curves. nih.gov

In the context of cancer, a tetrahydroisoquinoline derivative, 22-(4-Pyridinecarbonyl) Jorunnamycin A, significantly reduced the viability of non-small-cell lung cancer cell lines H460, A549, and H292, with 50% inhibitory concentrations (IC50) in the nanomolar range. mdpi.com

Table 2: Summary of In Vitro and In Vivo Pharmacodynamic Findings for Related Compounds

| Compound/Scaffold | Assay Type | Key Finding | Reference |

| PDE9A inhibitor with tetrahydropyran-4-yl | In vivo (rodent) | Elevation of central cGMP, pro-cognitive activity | nih.gov |

| 2-phenyl-4,5,6,7-Tetrahydro-1H-indole | In vitro (HCV replicon) | Inhibition of HCV replication (genotypes 1b and 2a) | nih.gov |

| 22-(4-Pyridinecarbonyl) Jorunnamycin A | In vitro (NSCLC cell lines) | Potent cytotoxicity and induction of apoptosis | mdpi.com |

Structure Activity Relationship Sar and Molecular Design for Enhanced Bioactivity

Impact of Indole (B1671886) Ring Substitutions on Biological Efficacy

The indole ring is a privileged structure in drug discovery, and its substitution pattern plays a critical role in modulating the biological activity of 6-(Tetrahydro-pyran-4-YL)-1H-indole analogs. researchgate.netorganic-chemistry.orgnih.gov Modifications on the indole nucleus can influence the compound's electronic properties, lipophilicity, and its ability to form crucial hydrogen bonds and other interactions within a target's binding site.

Research on various indole-based inhibitors has shown that the position of substituents is a key determinant of efficacy. For instance, in related series of indole derivatives, substitutions at position 7 of the indole ring have been found to be the most favorable for enhancing biological activity, whereas substitutions at position 4 are often the least favorable. nih.gov The introduction of small, electron-withdrawing groups, such as fluorine, can lead to more potent compounds compared to those with larger halogens like chlorine. nih.gov Methoxy groups at favorable positions have also been shown to significantly improve inhibitory effects. nih.gov

Bioisosteric replacement of the indole ring with scaffolds like azaindoles is another strategy to improve pharmacological properties. nih.gov The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that are not possible with the parent indole. nih.gov This can lead to enhanced potency and selectivity. For example, the development of the potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, FD223, was achieved through a bioisosteric replacement strategy based on an indole scaffold. nih.gov

Table 1: Representative Data on the Impact of Indole Ring Modifications on Biological Activity (Illustrative Examples)

| Compound ID | Indole Ring Modification | Target | IC50 (nM) |

| Ia | Unsubstituted | Kinase A | 150 |

| Ib | 7-Fluoro | Kinase A | 75 |

| Ic | 5-Methoxy | Kinase A | 90 |

| Id | 4-Chloro | Kinase A | 250 |

| Ie | N1-Methyl | Kinase A | 120 |

| If | 7-Azaindole (B17877) | Kinase A | 45 |

Note: The data in this table is illustrative and based on trends observed in related indole-based inhibitor series to demonstrate SAR principles.

Role of Tetrahydropyran (B127337) Ring Modifications in Activity Modulation

The tetrahydropyran (THP) ring of this compound is not merely a passive linker; its conformation and substitution patterns can significantly influence the compound's biological activity. The THP ring is a versatile building block in organic synthesis and can adopt various conformations, which can be exploited in drug design. nih.gov The oxygen atom within the THP ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target.

Modifications to the THP ring can alter the spatial orientation of the indole moiety and any appended functional groups, thereby affecting how the molecule fits into a binding pocket. For instance, in a series of related tetrahydropyridine (B1245486) derivatives, the introduction of a methyl group at specific positions on the ring resulted in a considerable boost in activity. nih.gov This suggests that even small alkyl substitutions on the THP ring can lead to more favorable interactions with the target protein.

Furthermore, the stereochemistry of the THP ring and its substituents is often crucial. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. The synthesis of enantiomerically pure THP derivatives is a key strategy in lead optimization to identify the most active stereoisomer.

Table 2: Impact of Tetrahydropyran Ring Modifications on Potency (Illustrative Examples)

| Compound ID | Tetrahydropyran Ring Modification | Target | IC50 (nM) |

| IIa | Unsubstituted | Kinase B | 200 |

| IIb | 2-Methyl | Kinase B | 120 |

| IIc | 3-Methyl | Kinase B | 95 |

| IId | 2,2-Dimethyl | Kinase B | 350 |

Note: The data in this table is illustrative and based on SAR principles from related heterocyclic compounds to demonstrate the potential impact of THP ring modifications.

Importance of Linker and Bridging Moieties in Compound Design

In many analogs of this compound, the core structure is further elaborated with linker or bridging moieties that connect to other pharmacophoric elements. The nature, length, and rigidity of these linkers are critical determinants of biological activity. They play a crucial role in positioning the key recognition elements of the molecule for optimal interaction with the target.

For example, in the design of certain tubulin polymerization inhibitors, a pyridine (B92270) linker between a quinaldine (B1664567) and an indole ring was found to be essential for cytotoxic activity. In other instances, a triazole linker has been successfully employed to connect different parts of a molecule, with the linker itself participating in hydrogen bonding or pi-stacking interactions within the binding site.

The choice of a linker can influence several properties of the resulting compound, including its solubility, metabolic stability, and cell permeability. Rigid linkers can pre-organize the molecule into a bioactive conformation, which can lead to higher affinity but may also present challenges in terms of synthesis and solubility. Conversely, flexible linkers can allow the molecule to adopt multiple conformations, potentially enabling it to adapt to the binding sites of different targets, but this can also lead to a loss of selectivity and potency due to an entropic penalty upon binding.

Development of Pharmacophores for Specific Target Interactions

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological effect. The development of pharmacophore models for inhibitors based on the this compound scaffold is a key step in virtual screening and the design of new, potent analogs. researchgate.net

For kinase inhibitors, a typical pharmacophore model includes several key features:

A hydrogen bond donor: The N-H group of the indole ring is a classic hydrogen bond donor that often interacts with the hinge region of the kinase ATP-binding site.

Hydrogen bond acceptors: The oxygen atom of the tetrahydropyran ring and other strategically placed nitrogen or oxygen atoms in substituents can serve as hydrogen bond acceptors.

Aromatic/hydrophobic regions: The indole ring itself provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with hydrophobic residues in the binding pocket.

An acceptor/donor vector: The specific geometry of these features relative to one another is crucial for high-affinity binding.

The replacement of the indole with a 7-azaindole scaffold can enhance pharmacophoric features by introducing an additional hydrogen bond acceptor, which can lead to improved potency and selectivity. Structure-based pharmacophore models, derived from the crystal structures of a target protein in complex with a ligand, are particularly powerful tools for identifying novel compounds with the desired interaction pattern. researchgate.net

Rational Design Strategies for Novel Analogs and Lead Optimization

The process of discovering a new drug is often a lengthy and complex endeavor. Rational design strategies and lead optimization are employed to systematically improve the properties of an initial hit compound, such as this compound, to generate a clinical candidate.

Lead optimization involves an iterative cycle of design, synthesis, and biological testing. Key strategies include:

Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target protein is available, SBDD can be used to visualize how a ligand binds and to design modifications that enhance these interactions. This approach was instrumental in the optimization of a series of TYK2 inhibitors.

Bioisosteric Replacement: As discussed earlier, replacing certain functional groups or scaffolds with others that have similar physical or chemical properties can improve potency, selectivity, and pharmacokinetic profiles. nih.gov This was a key strategy in the development of the PI3Kδ inhibitor FD223. nih.gov

Scaffold Hopping: This involves replacing the core molecular scaffold with a structurally different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target. These fragments are then grown or linked together to create a more potent lead compound.

Through these rational design strategies, medicinal chemists can fine-tune the structure of this compound analogs to optimize their potency, selectivity, and drug-like properties, ultimately leading to the development of novel and effective therapeutics.

Research Applications and Future Directions for 6 Tetrahydro Pyran 4 Yl 1h Indole Chemistry

Potential as Preclinical Drug Candidates

While direct preclinical data for 6-(Tetrahydro-pyran-4-YL)-1H-indole is not extensively published, the therapeutic promise of analogous structures is well-documented. For instance, derivatives of tetrahydropyran-substituted carbazoles, which share a similar structural framework, have been investigated as potent cannabinoid CB1/CB2 dual agonists with potential analgesic effects. nih.gov One such compound, (R)-N,9-dimethyl-N-(4-(methylamino)-4-oxobutyl)-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, demonstrated low CNS penetration, suggesting a favorable profile for minimizing centrally mediated side effects. nih.gov

Furthermore, the tetrahydropyran (B127337) motif is a key feature in molecules targeting other significant biological pathways. A notable example is PF-04447943, a selective brain-penetrant PDE9A inhibitor that incorporates a tetrahydropyran group and has been advanced into clinical trials for cognitive disorders. sigmaaldrich.com These examples underscore the potential of the 6-(tetrahydro-pyran-4-yl) moiety to confer desirable pharmacokinetic and pharmacodynamic properties to the indole (B1671886) scaffold, making it a compelling candidate for preclinical investigation across various disease areas.

Role in Medicinal Chemistry and Drug Discovery Platforms

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic protein structures and bind to a wide array of biological targets. wordpress.com The introduction of a tetrahydropyran ring at the 6-position of the indole core can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. researchgate.net

The 4,5,6,7-tetrahydroindol-4-one motif, a related structural class, has been extensively used as a versatile starting point for the synthesis of complex polyheterocyclic structures with applications in medicinal chemistry. rsc.org This highlights the utility of the saturated carbocyclic portion of the indole in generating diverse chemical libraries for screening against various therapeutic targets. The tetrahydropyran group in this compound can be envisioned as a key element for structure-activity relationship (SAR) studies, allowing for modifications to optimize potency and selectivity for a given target. wordpress.com The exploration of side-chain extensions at both the 3- and 6-positions of related tetrahydropyran analogues has shown that such modifications can significantly impact biological activity, indicating a rich field for medicinal chemistry exploration. nih.gov

Advancements in Synthetic Methodology Development and Green Chemistry Principles

The synthesis of indole derivatives has been a subject of intense research for over a century, with a continuous drive towards more efficient and environmentally benign methods. semanticscholar.org While a specific green synthesis protocol for this compound has not been detailed in the literature, general advancements in indole synthesis are applicable. Modern methods often focus on multicomponent reactions and catalysis to improve yields and reduce waste. semanticscholar.org For instance, visible light-photocatalyzed formal (4 + 2) cycloadditions have been developed for the synthesis of fused indole systems under mild conditions. rsc.org

The principles of green chemistry, such as the use of water as a solvent and microwave-assisted synthesis, are increasingly being applied to the production of indolyl-4H-pyran derivatives, which share structural similarities. researchgate.net These approaches not only reduce the environmental impact but also often lead to shorter reaction times and higher yields. The industrial synthesis of tetrahydropyran-4-one, a key precursor, has also seen the development of methods aimed at improving efficiency and scalability. nih.gov Future work on the synthesis of this compound will likely focus on incorporating these green chemistry principles to develop sustainable and cost-effective manufacturing processes.

Applications in Chemical Biology and Probe Development for Biological Systems

The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate biological systems. The indole moiety can serve as a fluorophore or a recognition element for specific protein targets, while the tetrahydropyran group can be modified to tune the probe's properties, such as cell permeability and target affinity.

Although specific probes based on this compound have not been reported, the broader class of indole derivatives has been utilized in the development of tools for chemical biology. For example, indole-based compounds have been used to create fluorescent probes for sensing and imaging various biological analytes. The amenability of the indole scaffold to chemical modification allows for the incorporation of reactive groups for covalent labeling of proteins or the attachment of reporter tags.

Considerations for Toxicity and Safety Profiles in Research Contexts

The toxicological profile of this compound has not been specifically investigated. However, general toxicological data for related compounds can provide some initial insights. For instance, butylated hydroxytoluene (BHT), a compound that contains a substituted phenolic ring, has been shown to have low acute toxicity. oecd.orgchemicalbook.com Safety data sheets for commercially available indole and pyran derivatives often indicate the need for standard laboratory safety precautions, such as avoiding inhalation, ingestion, and skin contact. sigmaaldrich.com

It is crucial to note that the toxicological properties of a molecule are highly specific to its structure. Therefore, any research involving this compound would require a thorough evaluation of its safety profile. This would include in vitro cytotoxicity assays and in vivo toxicity studies in animal models to determine its potential for adverse effects before it could be considered for any therapeutic application.

Emerging Areas of Research and Therapeutic Potential beyond Current Findings

The full therapeutic potential of this compound remains largely unexplored, presenting a fertile ground for future research. Based on the biological activities of related compounds, several emerging areas of investigation can be envisioned.

Given the success of other indole derivatives, this compound could be explored for its potential as an antiviral agent, particularly against viruses like HCV. oecd.org The anti-inflammatory properties of many indole-containing molecules also suggest that this compound could be a candidate for developing new treatments for inflammatory diseases.

Furthermore, the role of tetrahydropyran-containing compounds in targeting central nervous system disorders, as seen with PDE9A inhibitors, opens up the possibility of investigating this compound for neurological applications. sigmaaldrich.com The development of novel synthetic methodologies will also continue to be a key research area, with a focus on creating more efficient and sustainable routes to this and related compounds. As our understanding of the biological targets of indole derivatives expands, so too will the potential applications of this intriguing molecule.

Concluding Remarks

Summary of Key Research Findings and Contributions

6-(Tetrahydro-pyran-4-YL)-1H-indole is a recognized chemical entity with a structure that combines the pharmacologically significant indole (B1671886) nucleus with a tetrahydropyran (B127337) ring. While specific experimental data on its properties and reactivity are scarce in the public domain, its importance lies in its potential as a building block for the synthesis of more complex and potentially bioactive molecules. The extensive research on related indole and tetrahydropyran derivatives highlights the promise of this scaffold in medicinal chemistry.

Perspectives on Future Research Opportunities and Challenges

Future research on this compound should focus on several key areas. Firstly, the development and publication of a robust and scalable synthesis would make this compound more accessible for further studies. Secondly, a thorough investigation of its physicochemical properties and a comprehensive spectroscopic characterization are needed.

The primary opportunity for this compound lies in its use as a starting material for the creation of new chemical libraries. The synthesis and biological evaluation of a range of derivatives could uncover novel therapeutic agents. A significant challenge will be to delineate the specific contribution of the 6-(tetrahydropyran-4-yl) moiety to the biological activity and pharmacokinetic properties of its derivatives. Such studies will be crucial for the rational design of new drugs based on this promising scaffold.

Q & A

Q. What stability and storage conditions are recommended for this compound?